Dicyanoketene

Description

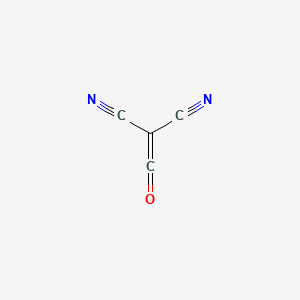

Structure

2D Structure

3D Structure

Properties

CAS No. |

4361-47-1 |

|---|---|

Molecular Formula |

C4N2O |

Molecular Weight |

92.06 g/mol |

InChI |

InChI=1S/C4N2O/c5-1-4(2-6)3-7 |

InChI Key |

RDULYKPBBHATBJ-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(C#N)C#N)=O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Dicyanoketene Derivatives

Electronic Structure and Reactivity Modalities of Dicyanoketene

This compound is a highly reactive and unstable molecule characterized by a carbonyl group and two nitrile groups attached to the central carbon atom. ontosight.ai Its unique structure, with the chemical formula C₄N₂O, imparts significant reactivity, making it susceptible to various chemical transformations such as cycloadditions and nucleophilic attacks. ontosight.ainist.gov Due to its inherent instability, this compound is often generated in situ for applications in organic synthesis. ontosight.ai

The reactivity of ketenes, in general, is attributed to their distinct 'heteroallenic' bond structure. The highest occupied molecular orbital (HOMO) is perpendicular to the ketene's plane, while the lowest unoccupied molecular orbital (LUMO) lies within the plane. This arrangement results in a significant negative charge on both the oxygen and the β-carbon, and a substantial positive charge on the α-carbon, making it highly susceptible to nucleophilic addition. nih.gov

Computational studies, including those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the chemical reactivity of such molecules. routledge.commdpi.comnih.gov These methods allow for the optimization of molecular structures and the calculation of electronic properties that govern their reactive nature. mdpi.comresearchgate.net

The two nitrile (-C≡N) groups on this compound are potent electron-withdrawing groups. fiveable.menih.gov This property significantly influences the electronic density and reactivity of the molecule. fiveable.menih.gov The electron-withdrawing nature of the nitrile groups enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to attack by nucleophiles. masterorganicchemistry.com This effect is a key factor in the high reactivity observed for this compound and its derivatives. ontosight.ai

The C(CN)₂ moiety in this compound contributes significantly to the molecule's electrophilic character. The carbonyl carbon in ketenes is inherently electrophilic, and this is further amplified by the two adjacent electron-withdrawing cyano groups. nih.govmasterorganicchemistry.com This enhanced electrophilicity is a primary driver for its reactions with a wide array of nucleophiles. nih.govsaskoer.ca

The electrophilicity of carbonyl compounds is largely governed by electrostatic attractions between the carbonyl compound and the attacking nucleophile. ucm.esrsc.org In this compound, the strong polarization of the C=O bond, coupled with the inductive effect of the nitrile groups, creates a highly electrophilic center at the carbonyl carbon. masterorganicchemistry.com This makes this compound a potent reagent in reactions such as [2+2] cycloadditions with alkenes and alkynes, which are valuable for constructing complex molecular frameworks. ontosight.ai

This compound Acetals as π-Acid Catalysts

This compound acetals (DCKA) have emerged as a novel class of π-acid catalysts. core.ac.ukpharm.or.jp These compounds, which can be viewed as derivatives of tetracyanoethylene (B109619) (TCNE) where two geminal cyano groups are replaced by alkoxy groups, exhibit catalytic activity in various organic transformations. pharm.or.jpresearchgate.net Their utility has been demonstrated in reactions such as the monothioacetalization of acetals, alcoholysis of epoxides, and tetrahydropyranylation of alcohols. core.ac.ukpharm.or.jpoup.comoup.com Polymer-supported versions of this compound acetals have also been developed, offering the advantages of easy separation and recyclability. pharm.or.jpnih.govnii.ac.jp

This compound ethylene (B1197577) acetal (B89532) (DCKEA) is a notable example that functions as a π-acid catalyst and has been shown to be effective in promoting monothioacetalization, cyanation, Mannich-type reactions, and the hydrolysis of acetals and silyl (B83357) ethers. fujifilm.com

The π-acidic character of this compound acetals stems from their electronic structure. pharm.or.jpcftri.res.in Similar to the well-known π-acid TCNE, this compound acetals can accept electron density into their π-system. oup.comcftri.res.in This ability to act as an electron acceptor is central to their catalytic function. core.ac.uk

The catalytic activity of this compound acetals has been compared to other π-acids like TCNE and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). oup.comcftri.res.in For instance, in the alcoholysis of epoxides, both TCNE and this compound acetals have been shown to be effective, mild, and chemoselective catalysts. oup.comoup.com The mechanism of catalysis is believed to involve the activation of the substrate through interaction with the π-acidic catalyst.

Computational studies have been employed to further understand the electronic properties of these molecules. Density functional theory (DFT) calculations, for example, can provide insights into the molecular orbitals and electron distribution, helping to rationalize the observed π-acidic behavior. researchgate.net

This compound acetals are classified as capto-dative olefins, which are characterized by the presence of both an electron-donating (dative) and an electron-withdrawing (captor) substituent on the same double bond. wikipedia.orgpharm.or.jp In the case of this compound acetals, the alkoxy groups act as electron donors, while the two cyano groups are strong electron withdrawers. pharm.or.jpvdoc.pub

This capto-dative substitution pattern is known to stabilize radicals and influence the reactivity of the olefin. wikipedia.org The synergistic effect of the electron-donating and electron-withdrawing groups is believed to be key to the catalytic activity of this compound acetals. pharm.or.jpcftri.res.in This unique electronic structure facilitates their role as π-acid catalysts in various reactions, including the alcoholysis of epoxides and the monothioacetalization of acetals. pharm.or.jpoup.comcftri.res.in The capto-dative nature of these olefins makes them highly reactive and stereoselective in cycloaddition reactions as well. vdoc.pub

Nucleophilic Reactivity Towards this compound Systems

This compound and its derivatives are highly susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbon, which is enhanced by the adjacent electron-withdrawing nitrile groups. ontosight.ainih.govmasterorganicchemistry.com A wide range of nucleophiles can react with these systems, leading to a variety of products. smolecule.comorgsyn.org

Nucleophilic substitution reactions involve an electron-rich nucleophile replacing a leaving group on a substrate. geeksforgeeks.orglabster.com In the context of this compound derivatives like this compound acetals, nucleophiles can attack the carbon atom bearing the alkoxy groups. vdoc.pub For example, this compound acetals react with tertiary amines and sulfides to form quaternary ammonium (B1175870) and sulfonium (B1226848) inner salts, respectively. orgsyn.org They can also serve as precursors for the one-step synthesis of heterocyclic compounds like pyrimidines, pyrazoles, and isoxazoles through reactions with appropriate nucleophiles. orgsyn.orgacs.org

The reaction of this compound acetals with hydroxylamine (B1172632) demonstrates regioselectivity, with the nucleophile preferentially attacking the carbon atom bearing the alkoxy group to form 3-alkoxy-5-amino-4-cyanoisoxazoles. vdoc.pub This reactivity highlights the versatility of this compound systems in the synthesis of functionalized heterocyclic compounds.

Reactions with Tertiary Amines to Form Quaternary Ammonium Inner Salts

This compound derivatives, particularly cyclic acetals, exhibit notable reactivity towards tertiary amines, functioning as alkylating agents to yield quaternary ammonium inner salts. researchgate.netresearchgate.net This reactivity stems from the electrophilic character of the this compound moiety, which readily interacts with the nucleophilic nitrogen atom of tertiary amines. chemistrystudent.com The lone pair of electrons on the nitrogen atom of the amine initiates the attack on the this compound derivative. chemistrystudent.com

The reaction involves the formation of a new carbon-nitrogen bond, resulting in a zwitterionic adduct, commonly referred to as an "inner salt." researchgate.net These compounds are characterized by the presence of both a positive charge on the quaternary ammonium nitrogen and a negative charge delocalized over the this compound framework. The stability of these inner salts can be influenced by the nature of the substituents on both the tertiary amine and the this compound derivative.

Studies have shown that this compound cyclic acetals, such as those derived from 1,2- and 1,3-glycols, readily form adducts with various tertiary amines. researchgate.net The reaction proceeds under relatively mild conditions, highlighting the inherent reactivity of the this compound system. The formation of these quaternary ammonium inner salts has been confirmed through characterization of the resulting adducts. researchgate.net

The table below summarizes the reaction between this compound cyclic acetals and various tertiary amines, leading to the formation of quaternary ammonium inner salts.

| This compound Derivative | Tertiary Amine | Product |

| This compound ethylene acetal | Trimethylamine | Quaternary ammonium inner salt |

| This compound trimethylene acetal | Triethylamine | Quaternary ammonium inner salt |

| This compound ethylene acetal | Pyridine (B92270) | Quaternary ammonium inner salt |

It is important to note that the basicity of the tertiary amine plays a crucial role in this reaction. Tertiary amines, with their electron-donating alkyl groups, are more basic and therefore more nucleophilic than primary or secondary amines, facilitating the attack on the electrophilic this compound derivative. chemistrystudent.com

Reactions with Sulfides to Form Sulfonium Inner Salts

Similar to their reactivity with tertiary amines, this compound cyclic acetals also act as alkylating agents towards sulfides, resulting in the formation of sulfonium inner salts. researchgate.netresearchgate.net The nucleophilicity of the sulfur atom in sulfides is significantly greater than that of oxygen in ethers, enabling these reactions to occur readily. libretexts.org

The reaction mechanism involves the nucleophilic attack of the sulfur atom of the sulfide (B99878) on the electrophilic carbon of the this compound acetal. This leads to the formation of a carbon-sulfur bond and the generation of a zwitterionic sulfonium inner salt. These inner salts are characterized by a positively charged sulfur atom and a negatively charged this compound moiety.

Research has demonstrated that this compound cyclic acetals, such as ethylene and trimethylene acetals, form stable adducts with alkyl sulfides. researchgate.net These reactions underscore the utility of this compound derivatives in the synthesis of sulfur-containing heterocyclic compounds. The formation of these sulfonium inner salts has been well-documented and the products have been characterized. researchgate.net

The following table illustrates the reaction of this compound cyclic acetals with sulfides to produce sulfonium inner salts.

| This compound Derivative | Sulfide | Product |

| This compound ethylene acetal | Dimethyl sulfide | Sulfonium inner salt |

| This compound trimethylene acetal | Diethyl sulfide | Sulfonium inner salt |

The propensity of sulfides to react in this manner is a testament to the high nucleophilicity of sulfur, which allows for electrophilic substitutions that are not typically observed with their oxygen counterparts. libretexts.org

General Aspects of Nucleophilic Addition

The reactions of this compound and its derivatives are fundamentally governed by the principles of nucleophilic addition. The carbonyl group of the ketene (B1206846) is highly electrophilic due to the presence of two electron-withdrawing cyano groups. This electrophilicity makes it a prime target for attack by a wide range of nucleophiles. libretexts.org

Nucleophilic addition can be promoted by either basic or acidic conditions. libretexts.org In base-promoted reactions, a strong nucleophile directly attacks the carbonyl carbon, leading to the formation of an enolate intermediate which is subsequently protonated. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles. libretexts.orgwikipedia.org

The addition of nucleophiles to the C=C double bond of the ketene moiety is a key step in many of its transformations. For instance, the reaction with alcohols leads to the formation of this compound acetals. amazon.com.betib.eu Similarly, reactions with amines can lead to the formation of 1,1-diamino-2,2-dicyanoethylenes. researchgate.netgoogle.com

The stereochemistry of nucleophilic addition to this compound derivatives can be highly selective, as demonstrated in reactions involving intramolecular hemiketalization, where a specific diastereomer is formed preferentially. researchgate.net This highlights the influence of the molecular framework on the trajectory of the incoming nucleophile.

The table below provides examples of nucleophilic addition reactions involving this compound derivatives.

| This compound Derivative | Nucleophile | Product Type |

| This compound | Alcohols | This compound acetals amazon.com.betib.eu |

| This compound | Amines | 1,1-Diamino-2,2-dicyanoethylenes researchgate.netgoogle.com |

| 3,4-cis-diacetyl-1,2,3,4-tetramethyl-1-cyclobutene (a this compound precursor analog) | Sodium borohydride | 2-hydroxyoxolanes researchgate.net |

Mechanistic Studies of this compound-Mediated Transformations

Single Electron Transfer (SET) Pathways

Mechanistic investigations into reactions involving this compound derivatives have suggested the involvement of single electron transfer (SET) pathways in certain transformations. rsc.org SET processes are fundamental in radical chemistry and involve the transfer of a single electron from a donor to an acceptor molecule. nih.gov

In the context of this compound chemistry, SET pathways can be initiated by light or through the interaction with suitable redox-active species. These pathways often lead to the formation of radical intermediates, which can then undergo a variety of subsequent reactions. nih.gov The distinction between SET mechanisms and other pathways, such as concerted or polar mechanisms, can be challenging but is crucial for understanding the underlying reactivity. nih.gov

While direct evidence for SET pathways in all this compound reactions is not universally established, the concept has been invoked to explain the formation of certain products, particularly in photochemically induced reactions. nih.gov The ability of the this compound moiety to act as an electron acceptor makes it a plausible candidate for engaging in SET processes.

The study of electron donor-acceptor (EDA) complexes and their photochemical behavior provides a framework for understanding potential SET mechanisms in this compound chemistry. nih.gov The formation of such complexes can facilitate light-promoted single-electron transfer, leading to radical-mediated transformations. nih.gov

Proton Transfer and Acid Catalysis Mechanisms

Proton transfer is a fundamental step in many chemical reactions catalyzed by acids or bases. wikipedia.org In the context of this compound chemistry, acid catalysis plays a significant role in enhancing the reactivity of the ketene moiety towards nucleophiles. wikipedia.orgrsc.org

The mechanism of acid catalysis typically involves the protonation of the carbonyl oxygen of the this compound. wikipedia.org This protonation increases the electrophilic character of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. The resulting cationic intermediate is stabilized by resonance.

Proton transfer can be classified as either specific or general catalysis. wikipedia.org In specific acid catalysis, the reaction rate is proportional to the concentration of the protonated solvent, and the acid catalyst's main role is to shift the equilibrium in favor of this protonated species. wikipedia.org General acid catalysis, on the other hand, involves a partial proton transfer from a general acid to the substrate in the rate-determining step. youtube.com

The role of proton transfer is not limited to the initial activation of the this compound. It is also crucial in the subsequent steps of the reaction, such as the protonation of intermediates and the regeneration of the catalyst. masterorganicchemistry.com For example, in the formation of hemiacetals from aldehydes or ketones, a proton transfer step is essential to neutralize the intermediate. libretexts.org

The efficiency of acid catalysis is dependent on several factors, including the strength of the acid (as measured by its deprotonation energy) and the ability of the substrate to accept a proton. rsc.org In enzyme-catalyzed reactions, proton transfer is often facilitated by a "proton shuttle" residue, which mediates the transfer of protons between the substrate and the bulk solvent. nih.gov

Catalytic Applications of Dicyanoketene Acetals in Organic Synthesis

Catalysis of C-O Bond Forming Reactions

Dicyanoketene acetals have proven to be versatile catalysts for the formation of carbon-oxygen bonds in several key synthetic operations. oup.comtandfonline.com They facilitate reactions such as the alcoholysis of epoxides, the protection of alcohols, and the deprotection of acetals and silyl (B83357) ethers, often with high efficiency and selectivity. oup.compharm.or.jptandfonline.com

This compound acetals are effective catalysts for the ring-opening of epoxides with alcohols, a fundamental transformation for the synthesis of β-substituted alcohols. oup.comoup.comlookchem.com These reactions proceed smoothly at ambient to moderate temperatures (room temperature to 50 °C) in good yields. oup.comoup.comlookchem.com The mild and neutral character of the DCKA catalysts is a significant advantage, as demonstrated by the preservation of acid-sensitive functional groups like tetrahydropyranyl (THP) ethers and ethylene (B1197577) acetals during the reaction. oup.comoup.comlookchem.com The activation of the epoxide's C-O bond for the nucleophilic attack by the alcohol is thought to involve coordination between the π-system of the this compound acetal (B89532) and the oxygen atom of the epoxide. oup.com

Table 1: this compound Acetal-Catalyzed Alcoholysis of Epoxides

| Epoxide Substrate | Alcohol | Catalyst (mol%) | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Trisubstituted epoxide (1) | Methanol (B129727) | DCKDMA (10) | rt, 2h | Secondary alcohol (2a) | 97 | oup.com |

| Cyclohexene (B86901) oxide (8) | Methanol | DCKDMA (10) | 40 °C, 3h | trans-2-Methoxycyclohexanol | 90 | oup.com |

| Styrene (B11656) oxide | Methanol | DCKDMA (10) | 40 °C, 3h | 2-Methoxy-2-phenylethanol | 85 | oup.com |

DCKDMA: this compound dimethyl acetal

The alcoholysis of epoxides catalyzed by this compound acetals exhibits high stereospecificity and regioselectivity. oup.comoup.com The reaction proceeds via a stereospecific anti-opening of the epoxide ring. oup.com For instance, the reaction of cyclohexene oxide with methanol yields exclusively trans-2-methoxycyclohexanol. oup.com

Regioselectivity is also a key feature. In the case of trisubstituted epoxides, the reaction gives a single regioisomer, with the alcohol attacking the more substituted carbon atom. oup.com For example, a trisubstituted epoxide (1) reacts with various alcohols to afford only the corresponding secondary alcohols in high yields. oup.com

A notable aspect of regioselectivity in DCKA-catalyzed epoxide ring-opening is the influence of neighboring functional groups, a phenomenon known as anchimeric assistance. oup.comoup.commolaid.com In the alcoholysis of 1,2-disubstituted epoxides bearing a side chain with an ethereal oxygen, this remote oxygen can direct the regiochemical outcome of the ring-opening. oup.comoup.com This participation leads to a novel regioselectivity where the nucleophilic attack is directed to a specific carbon of the epoxide, which might not be the sterically or electronically favored site otherwise. oup.commolaid.com This effect is particularly pronounced in epoxy-ethers where the ethereal oxygen is separated from the epoxide ring by one or two methylene (B1212753) units. oup.com However, when the ethereal oxygen is further away (e.g., by three methylene units), competitive rearrangement reactions can occur. oup.com

This compound acetals, specifically this compound ethylene acetal (DCKEA), serve as mild and efficient catalysts for the protection of alcohols as tetrahydropyranyl (THP) ethers. tandfonline.comacs.org This reaction involves the addition of an alcohol to 3,4-dihydro-2H-pyran under neutral conditions, affording the corresponding THP ethers in good yields. tandfonline.com The catalytic activity of DCKA makes it a useful alternative to traditional acid catalysts, which can be problematic for sensitive substrates. oup.comtandfonline.com The reaction proceeds efficiently for a variety of primary, secondary, and tertiary alcohols.

Table 2: DCKEA-Catalyzed Tetrahydropyranylation of Various Alcohols

| Alcohol Substrate | Catalyst (mol%) | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Cyclohexanol | DCKEA (5) | rt, 0.5h | 98 | tandfonline.com |

| 1-Octanol | DCKEA (5) | rt, 0.5h | 98 | tandfonline.com |

| Benzyl alcohol | DCKEA (5) | rt, 0.5h | 97 | tandfonline.com |

| tert-Butyl alcohol | DCKEA (5) | rt, 1h | 94 | tandfonline.com |

DCKEA: this compound ethylene acetal

While this compound acetals are known to catalyze protection reactions, polymer-supported this compound acetals (polymeric DCKA) have been shown to effectively catalyze the deprotection of acetals and silyl ethers in aqueous media. pharm.or.jp The solid nature of the polymeric catalyst simplifies the work-up procedure, as it can be easily removed by filtration and potentially recycled. pharm.or.jpnih.gov This method provides a valuable tool for cleaving common protecting groups under mild conditions, complementing other deprotection strategies that often require harsh acidic or basic environments. researchgate.netlibretexts.org

Alcoholysis of Epoxides

Catalysis of C-S Bond Forming Reactions

In addition to C-O bond formation, this compound acetals are effective π-acid catalysts for the creation of carbon-sulfur bonds. pharm.or.jpresearchgate.net A key application in this area is the monothioacetalization of acetals. pharm.or.jpresearchgate.net In this reaction, an acetal reacts with a thiol in the presence of a catalytic amount of a this compound acetal, such as this compound ethylene acetal (DCKEA) or a polymer-supported version, to yield the corresponding monothioacetal. pharm.or.jp The catalytic activity of DCKEA in these reactions has been found to be superior to that of tetracyanoethylene (B109619). researchgate.net The use of a polymeric DCKA catalyst allows for easy recovery and reuse, enhancing the practicality of the method. pharm.or.jpnih.gov

Table 3: this compound Acetal-Catalyzed Monothioacetalization

| Substrate | Nucleophile | Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Benzaldehyde (B42025) dimethyl acetal | Thiophenol | Monomeric DCKA (2) | 60 °C, 3h | Monothioacetal (6) | 87 | pharm.or.jp |

| Benzaldehyde dimethyl acetal | Thiophenol | Polymeric DCKA (4) | 60 °C, 3h | Monothioacetal (6) | 96 | pharm.or.jp |

Catalysis of C-C Bond Forming Reactions

This compound ethylene acetal (DCKEA) and its polymer-supported analogues are efficient catalysts for Mannich-type reactions involving aldimines and silyl enol ethers. nii.ac.jpthieme-connect.com A key feature of this catalysis is its excellent aldimine-selectivity, allowing the reaction to proceed effectively even in the presence of aldehydes. thieme-connect.com The use of a recyclable, polymer-supported DCKA provides operational advantages, including neutral reaction conditions and straightforward catalyst recovery. thieme-connect.com

The reaction is sensitive to the solvent, with acetonitrile (B52724) being the solvent of choice, providing significantly higher yields compared to other organic solvents like hexane, dichloromethane, or DMF. thieme-connect.com

Table 2: Solvent Effect on DCKEA-Catalyzed Mannich-Type Reaction of N-benzylideneaniline with Propiophenone (B1677668) TMS-enol ether

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Acetonitrile | 83 |

| 2 | Hexane | 15 |

| 3 | Dichloromethane | 21 |

| 4 | DMF | 10 |

| 5 | DMSO | <5 |

| 6 | Diethyl ether | <5 |

| 7 | THF | <5 |

Data sourced from a study on DCKEA-catalyzed Mannich-type reactions. A mixture of DCKEA (1), N-benzylideneaniline (4), and propiophenone TMS-enol ether (A) was refluxed in the solvent for 6 hours. thieme-connect.com

Furthermore, a polymer-supported this compound acetal has been shown to be an excellent and recyclable catalyst for the three-component Mannich-type reaction of aldehydes, aromatic amines, and a TMS enolate in water, highlighting the versatility of these catalysts. mendeley.comnih.gov

Polymer-supported this compound acetals are effective and recyclable catalysts for the carbon-carbon bond formation between acetals and silylated nucleophiles. nii.ac.jp This catalytic system has been successfully applied to reactions involving various acetals and nucleophiles such as trimethylsilyl (B98337) cyanide (TMS-CN), allyltrimethylsilane (B147118) (TMS-allyl), and acetophenone (B1666503) enol trimethylsilyl (TMS) ether. pharm.or.jp

The reactions of various acetals with silylated nucleophiles catalyzed by a polymeric DCKA demonstrate the scope of this method. For example, p-anisaldehyde dimethyl acetal reacts with TMS-CN in the presence of the catalyst to yield the corresponding α-cyano ether. pharm.or.jp However, the monomeric this compound ethylene acetal (DCKEA) was found to be a poor catalyst for reactions of aldehydes with nucleophiles like allyltrimethylsilane and acetophenone enol TMS ether. pharm.or.jp

Table 3: Carbon-Carbon Bond Formation with Silylated Nucleophiles Catalyzed by Polymer-Supported DCKA (4)

| Substrate (Acetal) | Nucleophile | Product Yield (%) |

|---|---|---|

| p-Anisaldehyde dimethyl acetal | TMS-CN | 90 |

| Benzaldehyde dimethyl acetal | TMS-CN | 87 |

| 1,1-Dimethoxycyclohexane | TMS-CN | 91 |

| Dodecanal dimethyl acetal | TMS-CN | 88 |

| p-Anisaldehyde dimethyl acetal | TMS-allyl | 87 |

| Benzaldehyde dimethyl acetal | TMS-allyl | 81 |

| 1,1-Dimethoxycyclohexane | TMS-allyl | 89 |

| p-Anisaldehyde dimethyl acetal | Acetophenone enol TMS ether | 83 |

Data sourced from a study on C-C bond formation using a polymer-supported DCKA catalyst in acetonitrile at 60°C. pharm.or.jp

Catalysis of Esterification and Transesterification Reactions

This compound dimethyl acetal (DCKDMA), a derivative of this compound, has been identified as an effective catalyst for the esterification of carboxylic acids and the transesterification of esters. oup.comcore.ac.uknii.ac.jp Alongside the related π-acid TCNE, DCKDMA catalyzes the esterification of lauric acid with a range of primary, secondary, allylic, and benzylic alcohols. oup.com A significant advantage of this method is its mild and essentially neutral reaction conditions, which allow for the esterification of carboxylic acids bearing acid-labile protecting groups, such as N-Cbz and N-Boc on α-amino acids, without causing racemization. core.ac.ukoup.com For instance, stirring lauric acid in methanol with a catalytic amount of DCKDMA at room temperature results in an excellent yield of methyl laurate. oup.com

Table 4: Esterification of Lauric Acid with Various Alcohols Catalyzed by DCKDMA

| Alcohol | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Methanol | r.t. | 48 | 95 |

| Ethanol | r.t. | 48 | 95 |

| Isopropanol | r.t. | 48 | 84 |

| t-Butanol | 60 | 48 | 57 |

| Allyl alcohol | r.t. | 48 | quant. |

| Benzyl alcohol | 60 | 48 | quant. |

Data sourced from a study on mild esterification catalyzed by DCKDMA (20 mol%). 'r.t.' denotes room temperature; 'quant.' denotes quantitative yield. oup.com

While highly effective for esterification, DCKDMA shows limited potency as a catalyst for the transesterification of esters, with TCNE being more effective for this transformation. oup.com DCKDMA only showed some activity for the transesterification of methyl laurate in ethanol, whereas TCNE could promote the reaction in various alcohols at elevated temperatures. oup.com

Influence of Reaction Conditions on Catalytic Activity

The catalytic efficiency of this compound acetals is significantly influenced by the reaction solvent. For several transformations catalyzed by polymer-supported DCKA in organic media, acetonitrile has been identified as the solvent of choice, providing notably higher yields compared to other solvents like dichloromethane, diethyl ether, benzene, and DMSO. pharm.or.jpthieme-connect.com This pronounced solvent dependence was observed in both the monothioacetalization of acetals and Mannich-type reactions. pharm.or.jpthieme-connect.com

A significant advancement in the application of these catalysts is their successful use in aqueous media. A specially designed polymer-supported this compound acetal, created by copolymerizing a DCKA with a 4-vinylbenzyl group and ethyleneglycol dimethacrylate, functions as an excellent and recyclable catalyst for three-component Mannich-type reactions using water as the sole solvent. mendeley.comnih.gov This demonstrates that with appropriate structural modification, the catalytic activity of DCKAs can be harnessed in environmentally benign solvent systems. The ability to perform these reactions in water is a key development towards greener chemical processes. mendeley.com

Mild and Neutral Reaction Conditions

A notable advantage of using this compound acetals as catalysts is their ability to promote reactions under mild and essentially neutral conditions, which is crucial for substrates containing acid-sensitive functional groups.

This compound ethylene acetal (DCKEA) has been demonstrated as an efficient catalyst for the tetrahydropyranylation of alcohols. tandfonline.com This process, which involves the reaction of alcohols with 3,4-dihydro-2H-pyran, proceeds in good yields without the need for strong acids, thus preserving the integrity of delicate molecular architectures. tandfonline.com

Similarly, this compound acetals, alongside tetracyanoethylene (TCNE), have been found to catalyze the alcoholysis of epoxides. oup.com These reactions are characterized by their mildness and chemoselectivity. For instance, the ring-opening of a trisubstituted epoxide with methanol occurs at room temperature in the presence of a catalytic amount of TCNE, yielding a secondary alcohol as a single regioisomer in 97% yield. oup.com The conditions are so gentle that they leave acid-labile functionalities, such as ethylene acetals and tetrahydropyranyl ethers, intact. oup.com

Furthermore, this compound dimethyl acetal (DCKDMA) and TCNE have been identified as effective catalysts for the esterification of carboxylic acids with various alcohols. oup.com This method is significant as it represents the first instance of catalytic esterification using a π-acid, which allows for the preservation of acid-labile protecting groups like N-Cbz and N-Boc under neutral conditions. oup.com The reactions can be carried out at temperatures ranging from room temperature to 60 °C. oup.com For example, 2-TMS-ethyl ester can be produced in excellent yield at room temperature using either TCNE or DCKDMA as the catalyst. oup.com

Chemoselectivity in Complex Substrates

The chemoselectivity of this compound acetal catalysts is a key feature, allowing for the transformation of specific functional groups while others in a complex molecule remain untouched. This is particularly valuable in multi-step synthesis where selective protection and deprotection are required.

Polymer-supported this compound acetals (poly-DCKA) have proven to be effective and recyclable catalysts for the chemoselective deprotection of acetals and silyl ethers. thieme-connect.comnii.ac.jp In competitive deprotection reactions, these catalysts show remarkable selectivity. For instance, in the presence of other acid-sensitive groups, poly-DCKA can selectively cleave acetals and silyl ethers. thieme-connect.com The use of this compound acetals allows for deprotection under conditions where functional groups such as methoxy, acetoxy, allyl alcohol, and silyloxy ethers can remain intact. researchgate.net

The catalytic system is mild enough to tolerate various sensitive functionalities. In the alcoholysis of epoxides catalyzed by TCNE, acid-labile groups like ethylene acetals and tetrahydropyranyl ethers are preserved. oup.com This selectivity stands in contrast to catalysis by Lewis acids like BF₃·Et₂O, which would readily cleave such groups under similar conditions. oup.com The table below illustrates the chemoselective deprotection of acetals in the presence of other functional groups using a polymer-supported this compound acetal catalyst.

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Cinnamaldehyde dimethyl acetal | Cinnamaldehyde | Quantitative | poly-DCKA, CH₃CN-H₂O (9:1), rt |

| Benzaldehyde dimethyl acetal with intact ketal | Benzaldehyde with intact ketal | High | Selective deprotection of acetal over ketal researchgate.net |

| Substrate with acetal and silyl ether groups | Deprotected acetal, intact silyl ether | High | Chemoselective deprotection thieme-connect.comnii.ac.jp |

| Epoxide with tetrahydropyranyl ether group | Ring-opened product with intact THP ether | High | TCNE, MeOH, -30 °C to rt oup.com |

Heterogeneous Catalysis with Polymer-Supported this compound Acetals

Immobilizing this compound acetals onto polymer supports creates robust, recyclable heterogeneous catalysts, combining the unique catalytic activity of DCKAs with the practical advantages of solid-phase systems, such as simplified product isolation and catalyst recovery. nih.govpharm.or.jppharm.or.jp

Design and Synthesis of Polymeric Catalysts

Polymer-supported this compound acetals (poly-DCKA) are typically synthesized through the copolymerization of a styrene monomer that has been functionalized with a this compound acetal moiety. nii.ac.jpnih.govpharm.or.jp Common cross-linking agents used in this polymerization include divinylbenzene (B73037) or ethylene glycol dimethacrylate (EGDMA). nih.govpharm.or.jpnih.gov

The synthesis process involves creating a monomeric styrene derivative bearing the this compound acetal group. pharm.or.jp This monomer is then copolymerized, for example, with EGDMA, to yield the final polymer-supported catalyst. nih.govsciencemadness.org These polymeric catalysts are designed to be insoluble in common organic solvents, facilitating their use in heterogeneous reaction systems. pharm.or.jp

Enhanced Catalytic Activity and Recyclability (Polymer Effect)

A significant finding in the study of polymer-supported DCKA catalysts is the observation of a "polymer effect," where the catalytic activity is markedly accelerated compared to their monomeric counterparts. thieme-connect.comnii.ac.jp This enhancement is attributed to the unique microenvironment provided by the polymer matrix.

These polymeric catalysts have demonstrated excellent recyclability in various reactions. For instance, in the monothioacetalization of acetals, the polymer-supported catalyst could be recovered by simple filtration, washed, and reused multiple times without a significant loss of catalytic activity. pharm.or.jppharm.or.jp Similarly, in the deprotection of acetals and silyl ethers, the catalyst was successfully reused after being washed with water and ethyl acetate (B1210297) and dried. thieme-connect.com The polymer-supported DCKA catalyst used for a three-component Mannich-type reaction was also found to be an excellent recyclable catalyst. nih.gov

The table below summarizes the reusability of a polymer-supported DCKA catalyst in the cyanation of benzaldehyde dimethyl acetal.

| Run | Yield of Cyanohydrin Derivative (%) |

|---|---|

| 1 | Quantitative |

| 2 | Quantitative |

| 3 | Quantitative |

Data derived from a study on the cyanation of an acetal using a polymeric DCKA catalyst, which was recovered and reused. pharm.or.jp

This high level of recyclability, combined with enhanced activity, underscores the potential of polymer-supported this compound acetals as sustainable and efficient catalysts in organic synthesis. nih.govpharm.or.jp

Cycloaddition Reactions Involving Dicyanoketene Derivatives

[2+2] Cycloaddition Pathways

Dicyanoketene is known to undergo [2+2] cycloaddition reactions with alkenes and alkynes, leading to the formation of cyclobutanones and cyclobutenones, respectively. ontosight.ai These reactions are valuable for constructing complex molecular frameworks. ontosight.ai The general applicability of ketenes in [2+2] cycloadditions is a well-established method for synthesizing four-membered rings. wikipedia.orglibretexts.orglibretexts.org Theoretical studies on the [2+2] cycloaddition of ketene (B1206846) derivatives with ethylene (B1197577) have shown that the reaction mechanism can be influenced by substituents. researchgate.net For instance, the introduction of chalcogen atoms can alter the reaction from a one-step synchronous to a one-step asynchronous pathway. researchgate.net The presence of electron-withdrawing groups on the ketene can also impact the activation energy of the reaction. orientjchem.org

The intramolecular variant of the [2+2] cycloaddition of ketenes offers a powerful strategy for the stereo- and regio-controlled synthesis of polycyclic compounds. orientjchem.org While ketene itself can be prone to dimerization, derivatives with electron-withdrawing groups often exhibit more controlled reactivity. orientjchem.org

[3+2] Cycloaddition Reactions

This compound derivatives can also participate in [3+2] cycloaddition reactions. This type of reaction involves a three-atom component (1,3-dipole) and a two-atom component (dipolarophile) to form a five-membered ring. wikipedia.org A notable example is the reaction of this compound derivatives with nitrile oxides. researchgate.net Nitrile oxides are 1,3-dipoles that react with dipolarophiles like the nitrile groups present in this compound derivatives. researchgate.netyoutube.com These reactions are a key method for synthesizing various five-membered heterocyclic rings. wikipedia.orgmdpi.com

The reaction of this compound ethylene acetal (B89532) with arenecarbonitrile oxides is a documented example of a [3+2] cycloaddition. tandfonline.comtandfonline.com This reaction proceeds via the addition of the nitrile oxide across one of the cyano groups of the this compound derivative. researchgate.net Such cycloadditions are fundamental in the synthesis of isoxazole (B147169) and pyrazole (B372694) derivatives. researchgate.net

[4+2] Cycloaddition Reactions (Diels-Alder Type)

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings by combining a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system). wikipedia.orglibretexts.orglibretexts.orgbyjus.commasterorganicchemistry.comsigmaaldrich.compressbooks.pub

This compound Systems as Dienophiles

In a standard Diels-Alder reaction, the dienophile is typically electron-poor due to the presence of electron-withdrawing groups. libretexts.orglibretexts.orgorganic-chemistry.org The two nitrile groups in this compound make it an excellent electron-deficient dienophile. This characteristic enhances its reactivity towards electron-rich dienes, facilitating the formation of cyclohexene (B86901) derivatives. masterorganicchemistry.comorganic-chemistry.org The driving force for this reaction is the formation of more stable sigma bonds from less stable pi bonds. sigmaaldrich.comorganic-chemistry.org

This compound Systems as Dienes (Conjugated Ketene Derivatives)

While less common, ketene systems can also act as the diene component in a Diels-Alder type reaction, provided they are part of a conjugated system. In such cases, the this compound derivative would need to possess a conjugated 4π-electron system to react with a dienophile. This variant is known as an inverse-demand Diels-Alder reaction, where an electron-poor diene reacts with an electron-rich dienophile. organic-chemistry.org

Heterocyclic Synthesis via Cycloadditions

Cycloaddition reactions of this compound derivatives are particularly useful for the synthesis of heterocyclic compounds.

Reactions with Nitrile Oxides for Oxadiazole and Pyrazole Formation

The 1,3-dipolar cycloaddition of nitrile oxides to the cyano groups of this compound derivatives is a key strategy for synthesizing 1,2,4-oxadiazoles. researchgate.netresearchgate.netrjptonline.org In this reaction, the nitrile group of the this compound derivative acts as the dipolarophile. researchgate.net For example, this compound ethylene acetal reacts with arenecarbonitrile oxides to yield 1,2,4-oxadiazole (B8745197) derivatives. tandfonline.comtandfonline.com The resulting oxadiazoles (B1248032) can be further transformed. For instance, reaction with hydrazine (B178648) and its derivatives can lead to the formation of pyrazole rings. tandfonline.comtandfonline.com

The synthesis of 1,2,4-oxadiazoles can be achieved through a one-pot reaction of nitriles with nitrile oxides. google.com The substituents on the nitrile oxide can influence the reaction yield. tandfonline.com The general method for synthesizing 1,2,4-oxadiazoles often involves the cycloaddition of a nitrile oxide to a nitrile. rjptonline.orggoogle.com

The subsequent reaction of the initially formed oxadiazole, specifically from this compound ethylene acetal, with hydrazines provides a pathway to pyrazole derivatives. tandfonline.com This transformation involves a ring-opening of the 1,3-dioxolane (B20135) ring followed by the formation of the pyrazole ring. tandfonline.com The synthesis of pyrazoles and isoxazoles from this compound acetals and other nitrogen bases like hydrazine and hydroxylamine (B1172632) is a known synthetic route. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Ref. |

| This compound derivative (as dienophile) | Conjugated diene | Cyclohexene derivative | masterorganicchemistry.comorganic-chemistry.org |

| This compound ethylene acetal | Arenecarbonitrile oxide | 1,2,4-Oxadiazole derivative | tandfonline.comtandfonline.com |

| 1,2,4-Oxadiazole derivative (from this compound) | Hydrazine | Pyrazole derivative | tandfonline.comtandfonline.com |

| This compound (or derivative) | Alkene | Cyclobutanone (B123998) derivative | ontosight.ai |

Synthesis of Pyrimidines and Isoxazoles

The electron-deficient nature of the ketenic double bond in this compound makes it a potent component in cycloaddition reactions for forming various heterocyclic structures. Derivatives such as this compound acetals have proven to be particularly stable and useful precursors for pyrimidines and isoxazoles. orgsyn.orgacs.org

Pyrimidines:

This compound ethylene acetal serves as a key starting material for the synthesis of substituted pyrimidines. orgsyn.org Research has shown that it can react with substituted guanidines to form o-aminocyanopyrimidines. researchgate.net These intermediates can then undergo further reactions, such as treatment with N,N-dimethylformamide dimethyl acetal, to produce N,N-dimethylamino-methyleneaminopyrimidine derivatives, which are precursors to more complex pyrimidine (B1678525) systems like pyrimido[4,5-d]pyrimidines. researchgate.net The general approach allows for the one-step conversion of this compound acetals into pyrimidine frameworks. orgsyn.org

Table 1: Synthesis of Pyrimidine Derivatives from this compound Ethylene Acetal

| Reactant 1 | Reactant 2 | Product Class | Reference |

|---|---|---|---|

| This compound ethylene acetal | Substituted guanidines | o-Aminocyanopyrimidines | researchgate.net |

| o-Aminocyanopyrimidine | N,N-dimethylformamide dimethyl acetal | N,N-dimethylamino-methyleneaminopyrimidine | researchgate.net |

Isoxazoles:

The synthesis of isoxazoles, another important class of five-membered heterocycles, can also be achieved using this compound derivatives. The primary method involves a [3+2] cycloaddition reaction between a nitrile oxide (as the 1,3-dipole) and a dipolarophile. mdpi.comnih.gov this compound ethylene acetal can act as the dipolarophile in these reactions. tandfonline.com For instance, the reaction of this compound ethylene acetal with arenecarbonitrile oxides leads to the formation of heterocyclic compounds, demonstrating its utility in constructing isoxazole-related structures. tandfonline.com This method provides a direct route to functionalized isoxazoles, which are scaffolds of significant interest in medicinal chemistry. nih.govmdpi.com

Stereochemical and Regiochemical Control in Cycloadditions

Controlling the stereochemistry (the three-dimensional arrangement of atoms) and regiochemistry (the orientation of addition) is a critical aspect of cycloaddition reactions, as it dictates the structure and properties of the final product. numberanalytics.com

In the context of [3+2] cycloaddition reactions, such as those used to form isoxazoles, both electronic and steric factors govern the regioselectivity. mdpi.commdpi.com Frontier Molecular Orbital (FMO) theory is often used to predict the outcome by analyzing the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. mdpi.com Generally, these reactions are highly stereoselective, meaning the stereochemistry of the reactants dictates the stereochemistry of the product. numberanalytics.com For thermal cycloadditions involving (4n + 2) π electrons, like the [4+2] Diels-Alder reaction, the reaction typically proceeds in a suprafacial-suprafacial manner, preserving the stereochemical relationship of the substituents. wikipedia.org

While these general principles are well-established, specific studies detailing the stereochemical and regiochemical outcomes in cycloadditions directly involving this compound as the dienophile or dipolarophile are not extensively covered in the reviewed literature. However, the high degree of substitution and strong electron-withdrawing nature of the cyano groups in this compound would be expected to exert significant electronic and steric influence on the transition state, thereby strongly directing the regiochemical and stereochemical course of the reaction. For example, in related systems, unexpected reversals in regiochemistry have been attributed to the steric effects of substituents. orgsyn.org

Theoretical and Computational Chemistry Studies of Dicyanoketene Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dicyanoketene systems at the molecular level. nih.gov These methods are used to predict molecular geometries, electronic structures, and spectroscopic properties.

Density Functional Theory (DFT) has become a versatile and popular computational method for studying the electronic structure of many-body systems, including molecules. wikipedia.org It is frequently employed to investigate this compound derivatives, particularly in the context of materials science. For instance, DFT computations have been instrumental in supporting experimental findings on this compound alkylene acetals used as electrolyte additives in lithium-ion batteries. researchgate.net In these studies, DFT is used to calculate properties like reduction potentials and to support the characterization of molecules through IR spectroscopy. researchgate.netresearchgate.net The M06-2X functional is one example of a functional used in these types of calculations. researchgate.net

DFT calculations provide critical molecular-level information, such as atomic charge distributions and molecular orbital energy levels, which help in identifying reactive sites within a molecule. mdpi.com This approach allows researchers to understand the electronic drivers behind chemical processes and to design molecules with specific desired properties. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comtaylorandfrancis.com The HOMO is the highest-energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest-energy orbital without electrons and acts as an electron acceptor. malayajournal.org The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.org

In studies of this compound derivatives, FMO analysis is crucial for predicting their electrochemical behavior. For example, computational studies on dicyano ketene (B1206846) vinyl ethylene (B1197577) acetal (B89532) (DCKVEA) have used both Hartree-Fock (HF) and DFT methods to calculate its LUMO energy. researchgate.net The results showed that the LUMO energy of DCKVEA is significantly lower than that of the related vinylene carbonate (VEC), indicating a greater ability to accept an electron. researchgate.net This computational finding is consistent with experimental observations of its reduction potential. researchgate.net

| Compound | Calculation Method | LUMO Energy (Relative to VEC) |

|---|---|---|

| DCKVEA | HF | 0.31 eV lower |

| DCKVEA | DFT/M06-2X | 0.37 eV lower |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.comnih.gov By solving the equations of motion, MD simulations provide a dynamic picture of molecular behavior, which is essential for understanding complex processes in systems like liquid electrolytes. ebsco.com

Classical molecular dynamics simulations have been applied to systems containing this compound alkylene acetals. researchgate.net These simulations are valuable in the context of lithium-ion batteries, where they can model the interactions between electrolyte additives, solvent molecules, and ions. mdpi.com MD simulations help in characterizing the structure and dynamics of the solid electrolyte interphase (SEI), a critical component for battery performance and safety. mdpi.com

Computational Modeling of Reaction Pathways and Intermediates

Computational modeling is a vital tool for elucidating complex reaction mechanisms, allowing researchers to identify transient intermediates and map out energy landscapes. labinsights.nlnumberanalytics.com By calculating the energies of reactants, transition states, and products, these models can predict the most likely reaction pathways. numberanalytics.com

For derivatives of this compound, computational methods have been used to model their reduction and decomposition pathways. researchgate.net In the study of dicyano ketene vinyl ethylene acetal (DCKVEA) as an electrolyte additive, computational modeling of the reduction process was performed. researchgate.net These models help to explain the electrochemical behavior observed experimentally and provide insight into the formation of the SEI layer on battery electrodes. researchgate.net The ability to model these reaction pathways is crucial for designing more effective and stable electrolyte additives. researchgate.net

Correlation of Computational Data with Experimental Observations

A key strength of computational chemistry is its ability to work in tandem with experimental research, where theoretical data can predict, confirm, or explain experimental findings. youtube.comiwh.on.ca This synergy is evident in the study of this compound systems.

Research on this compound acetals has demonstrated a strong correlation between computational predictions and experimental results. researchgate.net For example, the calculated difference in reduction potential between dicyano ketene vinyl ethylene acetal (DCKVEA) and vinylene carbonate (VEC) was approximately 0.5 V, which showed very good agreement with the experimental data. researchgate.net Furthermore, DFT calculations have been used to compute vibrational frequencies that correlate with and support the assignment of bands in experimental FTIR spectra of this compound derivatives. researchgate.net This close agreement between theory and experiment validates the computational models and provides a deeper understanding of the molecular properties and reactivity of these compounds. quora.com

| Property | Computational Finding | Experimental Observation | Reference |

|---|---|---|---|

| Reduction Potential (DCKVEA vs. VEC) | ~0.5 V difference predicted by thermodynamic cycle calculations. | Higher reduction ability of DCKVEA confirmed, in very good agreement with computational data. | researchgate.net |

| Infrared (IR) Spectra | Computed vibrational frequencies. | Experimental FTIR spectra characterized with the support of DFT calculations. | researchgate.net |

Advanced Applications and Emerging Research Areas

Electrolyte Additives in Energy Storage Devices

In the field of energy storage, derivatives of dicyanoketene are being investigated as electrolyte additives to enhance the performance and safety of lithium-ion batteries (LIBs). Specifically, this compound alkylene acetals have shown promise in improving key battery characteristics.

The Solid Electrolyte Interphase (SEI) is a critical passivation layer that forms on the anode surface from the decomposition of electrolyte components during the initial charging cycles of a lithium-ion battery. acs.orgresearchgate.netlibretexts.org An ideal SEI layer allows for the transport of lithium ions (Li⁺) but blocks electrons, thereby preventing continuous electrolyte decomposition and ensuring the battery's cyclability and safety. acs.orgresearchgate.net

This compound derivatives, such as this compound ethylene (B1197577) acetal (B89532) (DCKEA) and this compound propylene (B89431) acetal (DCKPA), have been explored as effective SEI-forming additives. lookchem.comtib.eu The underlying hypothesis for their use is that replacing the carbonyl group (C=O) in common electrolyte solvents like ethylene carbonate (EC) with the more electronegative and highly conjugated dicyanomethylene group (=C(CN)₂) could facilitate reduction at a higher potential. tib.eu This allows the additive to be reduced preferentially over the bulk electrolyte solvents, forming a stable and protective SEI layer on the graphite (B72142) anode. lookchem.comnumberanalytics.com

The reduction of these acetals leads to the formation of stable SEI components. lookchem.com For instance, the decomposition products of this compound ethylene acetal are reported to include lithium carbonate-like species such as Li₂CO₂C(CN)₂. lookchem.com The formation of a more robust SEI layer engineered by these additives helps to suppress undesirable side reactions and capacity loss during battery operation. smolecule.com

The quality of the SEI layer directly impacts the long-term performance and safety of a battery. A stable SEI can better tolerate the volume changes of the anode during charging and discharging and is crucial for maintaining performance, especially at elevated temperatures. smolecule.com

Research has demonstrated that the inclusion of small amounts (e.g., 0.5 wt%) of this compound acetal additives like DCKEA and DCKPA has a beneficial effect on the capacity retention of lithium-ion cells. lookchem.com By forming a more stable SEI layer, these additives have improved the capacity retention of NMC/graphite cells at both room temperature (20°C) and higher temperatures (45°C). lookchem.comsmolecule.com

Furthermore, these additives have been shown to enhance the thermal stability of the interface between the lithiated graphite anode and the electrolyte. lookchem.com Differential scanning calorimetry (DSC) measurements, a technique used to evaluate the thermal stability of the SEI, have confirmed that the SEI formed with this compound acetal additives is more resilient to heat. lookchem.comsmolecule.com This improved thermal stability is critical for preventing thermal runaway, a major safety concern for high-energy lithium-ion batteries. tib.eu

Table 1: Effect of this compound Acetal Additives on Li-ion Battery Performance

| Additive | Concentration (wt%) | Observed Effect | Measurement Condition | Reference |

|---|---|---|---|---|

| DCKEA, DCKPA | 0.5 | Improved capacity retention | Cycling at 20°C and 45°C | lookchem.com |

| This compound Alkylene Acetals | Not specified | Improved capacity retention in NMC/graphite cells | Room temperature and 45°C | smolecule.com |

| DCKEA, DCKPA | 0.5 | Enhanced thermal stability of lithiated graphite/electrolyte interface | DSC analysis | lookchem.com |

Synthesis of Zwitterionic Polymers

Zwitterionic polymers, which contain an equal number of positive and negative charges on their polymer chains, are a class of materials known for their high hydrophilicity and biocompatibility. mdpi.com this compound ethylene acetal serves as a key reagent in the synthesis of certain types of zwitterionic polymers. ontosight.airesearchgate.net

The synthesis involves the reaction of this compound ethylene acetal with polymers containing tertiary amine groups. ontosight.ai This reaction results in the formation of a pendant zwitterionic group of the ammonioethoxydicyanoethenolate type [—N⁺(R₂) —(CH₂)₂—O—CO—C⁻(CN)₂]. researchgate.net For example, the selective quaternization of the tertiary amino site of N,N-dimethyl-N-(3-isocyanopropyl)amine with 2,2-dicyanoketene-ethylene acetal quantitatively produces a zwitterionic isocyanide monomer. researchgate.net This monomer can then be polymerized to yield the corresponding poly(isocyanide) with zwitterionic side chains. researchgate.net These synthetic methods provide a pathway to novel polymers with potential applications in biomedical materials and antifouling coatings. mdpi.com

Utilization as Precursors for Complex Chemical Structures

The high reactivity of this compound and its derivatives makes them valuable intermediates for synthesizing a wide array of complex organic molecules. lookchem.com Their ability to participate in reactions like cycloadditions, condensations, and nucleophilic additions allows for the construction of diverse molecular frameworks. lookchem.comsmolecule.comontosight.ai

This compound derivatives are versatile building blocks for creating heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. lookchem.comontosight.aidntb.gov.ua

Pharmaceutical Synthesis : this compound ethylene acetal is used as an intermediate for synthesizing complex organic molecules for drug development. lookchem.com Derivatives of this compound dimethyl thioacetal have shown potential as anticancer agents and enzyme inhibitors. smolecule.com These compounds can undergo condensation and cycloaddition reactions to form bioactive pyrimidine (B1678525) derivatives and other complex cyclic structures that are important in medicinal chemistry. smolecule.comontosight.ai For example, this compound has been used to synthesize pyridine (B92270) and pyridone derivatives, which are vital scaffolds in drug discovery. ontosight.ai Furthermore, the reaction of this compound ethylene acetal with 1,3-dipolar reagents can produce a variety of heterocyclic compounds, and ketene (B1206846) N,S-acetals can be used to prepare 5-aminopyrazoles, which are key intermediates for pyrazolo[3,4-d]pyrimidines and other pharmacologically important molecules. researchgate.netresearchgate.netscispace.com

Agrochemical Synthesis : In the agrochemical sector, this compound ethylene acetal acts as a precursor in the production of pesticides and other agricultural chemicals. lookchem.com Its versatile reactivity is valuable for assembling the complex molecular structures required for modern crop protection agents. lookchem.comtib.eu

The reactivity of this compound derivatives also makes them suitable for creating novel materials with specific properties. smolecule.com

Polymer and Materials Science : this compound dimethyl thioacetal is considered a useful building block for creating new materials, such as specialized polymers or coatings, due to its reactivity. smolecule.com The ability of this compound to undergo cycloaddition reactions is useful for constructing intricate molecular frameworks that are foundational to the development of advanced materials. ontosight.ai The synthesis of novel polymers based on polynitrile ligands derived from this compound chemistry has also been explored for creating new coordination polymers with interesting magnetic properties. These applications highlight the role of this compound derivatives as versatile synthetic intermediates for accessing complex structures beyond the realm of biologically active molecules.

Conclusion and Future Directions in Dicyanoketene Research

Summary of Key Achievements and Unresolved Questions

Research into dicyanoketene (C₄N₂O) has led to significant advancements in understanding its unique reactivity and applications in organic synthesis. As a highly reactive and unstable molecule, it is typically generated in situ for immediate use. ontosight.ai A primary achievement in the field is the successful use of this compound as a building block for complex molecular frameworks, particularly in the synthesis of heterocyclic compounds. ontosight.ai Its ability to participate in [2+2] cycloaddition reactions with alkenes and alkynes to form cyclobutanones and cyclobutenones, respectively, has been a notable success. ontosight.ai These reactions have proven valuable in creating scaffolds for pharmaceuticals and advanced materials. ontosight.ai

Despite these successes, several unresolved questions remain. The high reactivity that makes this compound a useful synthetic intermediate also contributes to its instability, making it difficult to handle and store. ontosight.ai Developing methods to increase its stability without compromising its reactivity is a significant challenge. Furthermore, while its role in cycloaddition reactions is well-documented, a deeper understanding of its reaction mechanisms under various conditions is needed to expand its synthetic utility. The full extent of its potential toxicity also requires more thorough investigation to ensure safe handling protocols. ontosight.ai

| Key Achievements | Unresolved Questions |

| Successful in situ generation and use in synthesis. ontosight.ai | Methods for stabilization without loss of reactivity. |

| Established role in [2+2] cycloaddition reactions. ontosight.ai | Deeper understanding of reaction mechanisms. |

| Synthesis of complex heterocyclic compounds. ontosight.ai | Full toxicological profile. |

| Application in pharmaceutical and materials science frameworks. ontosight.ai | Expansion of its synthetic applications beyond cycloadditions. |

Potential for Novel Synthetic Methodologies

The unique reactivity of this compound opens doors for the development of novel synthetic methodologies. Beyond the established cycloadditions, its electrophilic character suggests potential for new types of nucleophilic attack reactions. Investigating its reactions with a wider array of nucleophiles could lead to the synthesis of novel functionalized molecules. The development of cascade or multicomponent reactions involving this compound as a key intermediate holds considerable promise for the efficient, one-pot synthesis of complex molecular architectures. acs.orgsocc.nl

Furthermore, the exploration of this compound derivatives could unlock new synthetic pathways. For instance, this compound acetals have been shown to be versatile intermediates. orgsyn.orgthieme-connect.comcapes.gov.br this compound ethylene (B1197577) acetal (B89532), for example, reacts with tertiary amines and sulfides to form quaternary ammonium (B1175870) and sulfonium (B1226848) inner salts, respectively. orgsyn.org These derivatives can be converted in one step to various heterocycles like pyrimidines, pyrazoles, or isoxazoles. orgsyn.org Similarly, this compound dimethyl thioacetal participates in condensation and cycloaddition reactions to form complex cyclic structures. smolecule.com The synthesis of polymer-supported this compound acetals has also been explored, which could lead to recyclable catalysts. nih.gov

Future Directions in Catalysis and Materials Science

The application of this compound and its derivatives in catalysis and materials science is a burgeoning area of research. In catalysis, this compound derivatives have already shown potential. For instance, this compound dimethyl thioacetal can act as a π-acid catalyst in monothioacetalization reactions. smolecule.com The development of polymer-supported this compound acetals as recyclable π-acid catalysts for reactions like monothioacetalization and carbon-carbon bond formation represents a significant step towards sustainable chemistry. nih.govresearchgate.net Future research could focus on designing more efficient and selective this compound-based catalysts for a broader range of organic transformations. rsc.orgmdpi.com

In materials science, the ability of this compound to facilitate the construction of complex molecular frameworks is highly valuable. ontosight.ai The incorporation of the this compound moiety into polymers could lead to materials with novel electronic or optical properties. Research into the synthesis and properties of such polymers is an exciting prospect. tuni.fignu.ac.kr The use of this compound in the synthesis of zwitterionic polymers via ring-opening alkylation of this compound alkylene acetals is another promising avenue. mdpi.com These materials could have applications in areas such as biocompatible materials and drug delivery systems. mdpi.comroutledge.com

Interdisciplinary Research Opportunities

The study of this compound presents numerous opportunities for interdisciplinary collaboration. researchgate.netsouthampton.ac.ukinterdisciplinarystudies.org The inherent instability and high reactivity of this compound necessitate expertise from physical organic chemists to elucidate reaction mechanisms and from computational chemists to model its behavior and predict its reactivity. vu.lt Collaboration with toxicologists is crucial to fully characterize its safety profile and establish safe handling procedures. ontosight.ai

The potential applications of this compound-derived compounds in medicine and materials science call for partnerships with pharmacologists, medicinal chemists, and materials scientists. ontosight.aismolecule.com For example, the synthesis of novel heterocyclic compounds could lead to the discovery of new drug candidates, requiring collaboration with biologists to screen for activity. ontosight.ai The development of new polymers and materials incorporating the this compound unit will benefit from the expertise of polymer chemists and materials engineers to characterize their physical and chemical properties. tuni.fignu.ac.kr Such interdisciplinary efforts will be essential to fully realize the potential of this fascinating and highly reactive molecule. psu.edu

Q & A

Q. What are the common synthetic routes for dicyanoketene, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via dehydrohalogenation of chloro-substituted precursors or through cycloaddition reactions. For example, ether solutions of this compound acetals react with excess hydrogen chloride to yield products with modified cyano groups and broken ether bonds . Key variables include solvent polarity, temperature (e.g., cryogenic conditions to stabilize reactive intermediates), and stoichiometric ratios. Purity is often assessed via IR spectroscopy (C≡N stretching at ~2200 cm⁻¹) and NMR to detect residual solvents or byproducts.

Q. How is this compound characterized spectroscopically, and what analytical challenges arise?

Characterization relies on IR spectroscopy for ketene (C=O) and nitrile (C≡N) functional groups, complemented by <sup>13</sup>C NMR to confirm sp-hybridized carbons. Challenges include its thermal instability, necessitating in-situ generation under inert atmospheres. X-ray crystallography is rarely feasible due to poor crystallinity, so computational methods (e.g., DFT) are often used to validate spectral assignments .

Q. What are the primary applications of this compound in organic synthesis?

this compound is widely used in [2+2] cycloadditions to form β-lactones, which decarboxylate to yield olefins. For instance, its reaction with carbonyl compounds produces substituted cyclobutanones, enabling olefination strategies . These reactions are pivotal in constructing strained ring systems for natural product synthesis.

Advanced Research Questions

Q. How do solvent effects and electronic substituents modulate this compound’s reactivity in cycloadditions?

Polar aprotic solvents (e.g., THF) enhance electrophilicity at the ketene carbon, accelerating cycloadditions with electron-rich dienophiles. Electron-withdrawing substituents on the ketene (e.g., cyano groups) increase reactivity but reduce selectivity due to competing side reactions. Systematic studies using Hammett parameters and kinetic isotopic effects can isolate electronic vs. steric contributions .

Q. What contradictions exist in reported mechanisms for this compound’s HCl-mediated transformations?

Conflicting data arise from competing pathways: (1) direct protonation at the carbonyl oxygen vs. (2) nucleophilic attack at the β-carbon. Middleton and Engelhardt observed ether bond cleavage and cyano group conversion in HCl reactions, suggesting a stepwise mechanism involving carbocation intermediates . Discrepancies may stem from solvent-dependent protonation equilibria, which require in-situ pH monitoring to resolve.

Q. How can computational methods address gaps in experimental data on this compound’s stability and reaction pathways?

DFT calculations (e.g., B3LYP/6-31G*) model transition states for cycloadditions and predict regioselectivity. For example, Fukui indices identify nucleophilic/electrophilic sites, while AIM analysis validates bond critical points in intermediates. Computational results must be cross-validated with kinetic experiments (e.g., Arrhenius plots) to ensure mechanistic accuracy .

Q. What methodological limitations arise when studying this compound’s dimerization kinetics?

Dimerization is highly exothermic, complicating real-time monitoring via calorimetry. Quenching experiments with trapping agents (e.g., methanol) or low-temperature NMR (< -30°C) are required to quantify monomer-dimer equilibria. Conflicting rate constants in literature often stem from inconsistent temperature control or solvent purity .

Methodological Guidance

Q. How should researchers design experiments to minimize decomposition of this compound during synthesis?

Use Schlenk-line techniques under argon/nitrogen to exclude moisture and oxygen. Stabilize intermediates with bulky ligands (e.g., tris(trimethylsilyl)amine) and employ low-boiling solvents (e.g., diethyl ether) for rapid removal via vacuum distillation. Monitor reaction progress via inline FTIR to detect decomposition products early .

Q. What strategies optimize the reproducibility of this compound-mediated reactions?

Pre-dry solvents over molecular sieves, standardize substrate purification (e.g., column chromatography for dienophiles), and calibrate syringe pumps for precise reagent addition. Publish detailed crystallographic data (if available) and provide raw spectral files in supplementary materials to aid replication .

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound adducts?

Create a reference database using high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR spectra of isolated intermediates. Cross-reference with computational predictions (e.g., ChemDraw simulations) and collaborate with multiple labs to validate assignments .

Data Analysis and Literature Review

Q. What systematic approaches ensure comprehensive literature reviews on this compound chemistry?

Use SciFinder’s structure-search function to identify patents and non-indexed journals. Filter by reaction type (e.g., cycloadditions) and apply citation tracking tools to map seminal works. Critical evaluation should highlight inconsistencies in mechanistic proposals or synthetic yields .

Q. How should researchers analyze conflicting data on this compound’s thermal stability?

Conduct thermogravimetric analysis (TGA) under controlled atmospheres and compare decomposition onset temperatures. Perform Arrhenius kinetic studies to derive activation energies, and reconcile discrepancies by normalizing data to common reference conditions (e.g., heating rate = 10°C/min) .

Advanced Theoretical Questions

Q. What role does frontier molecular orbital (FMO) theory play in predicting this compound’s regioselectivity?

Q. How do solvent dielectric constants affect this compound’s dipole moment and reaction kinetics?

Solvents with high dielectric constants (e.g., DMF, ε = 37) stabilize the ketene’s dipole, reducing activation energy for polar mechanisms. Correlate solvent parameters (Kamlet-Taft, Reichardt’s ET) with rate constants using multivariate regression to quantify solvent effects .

Q. What are the limitations of current force fields in simulating this compound’s dynamics?

Classical force fields (e.g., GAFF) inadequately model sp-hybridized carbons and conjugation effects. Hybrid QM/MM methods or machine learning potentials (e.g., ANI-1ccx) improve accuracy but require extensive training data from ab initio calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.